molecular formula C11H20N2O2 B1176491 GM6 protein CAS No. 148168-22-3

GM6 protein

Cat. No.: B1176491
CAS No.: 148168-22-3
Attention: For research use only. Not for human or veterinary use.
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Description

GM6 Protein (Phe-Ser-Arg-Tyr-Ala-Arg) is a synthetic peptide designed for research use in studying neurodegenerative pathways and cellular signaling. Preliminary research, including studies in animal models, suggests its potential research value in investigating mechanisms relevant to conditions like amyotrophic lateral sclerosis (ALS) . The proposed mechanism of action for GM6 is multi-targeted, involving interactions with several receptors, including the insulin receptor and components of the Notch and hedgehog signaling pathways . This is thought to modulate key transcription factors and influence gene expression networks associated with neuron survival, anti-inflammatory responses, and synaptic function . Researchers can use this reagent to explore these complex biological processes in vitro. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures. ⚠️ Important Note: The description above is based on limited scientific literature for a research compound. The specific applications, mechanisms, and data for your commercial reagent must be verified and described by your product development team.

Properties

CAS No.

148168-22-3

Molecular Formula

C11H20N2O2

Synonyms

GM6 protein

Origin of Product

United States

Molecular Architecture and Fundamental Nature of the Gm6 Peptide

Amino Acid Composition and Primary Sequence (Phe-Ser-Arg-Tyr-Ala-Arg)

The primary structure of GM6 is a hexapeptide with the amino acid sequence Phenylalanine-Serine-Arginine-Tyrosine-Alanine-Arginine (Phe-Ser-Arg-Tyr-Ala-Arg). researchgate.netugent.be This sequence represents a specific arrangement of these six amino acids linked by peptide bonds, forming the linear chain of the peptide. rapidnovor.com The sequence can also be represented using single-letter codes as FSRYAR. ugent.be GM6 is described as a cationic linear peptide. researchgate.netsrce.hr

Structural Relationship to the Full-Length Motoneuronotrophic Factor (MNTF)

GM6 is an analog of an active site found within the endogenous 33-amino acid motoneuronotrophic factor (MNTF), sometimes referred to as MNTF1. researchgate.netsrce.hrresearchgate.net MNTF is a developmental-stage neurotrophic factor first discovered in rat muscle. researchgate.netresearchgate.net An orthologous human protein was later cloned and its amino acid and cDNA sequences were analyzed. researchgate.netresearchgate.net GM6 is designed to represent the smallest active site of MNTF and appears to retain some of the functional activity of the full-length protein. researchgate.netresearchgate.netgenervon.com MNTF itself is a multifactorial regulatory peptide believed to govern the differentiation, development, protection, and repair of the human nervous system during fetal development, with peak expression around the ninth week of gestation. genervon.comgenervon.com

Physicochemical Attributes Relevant to Biological Distribution (e.g., Blood-Brain Barrier Transitivity)

Several physicochemical properties of GM6 are relevant to its distribution within the body, particularly its ability to cross biological membranes like the blood-brain barrier (BBB). GM6 is a cationic peptide. researchgate.netsrce.hr Its molecular weight is approximately 799 Da. researchgate.netresearchgate.net Studies using biomimetic high-performance liquid chromatography (HPLC) have been conducted to estimate its lipophilicity, protein binding, and phospholipid binding. researchgate.netsrce.hr These studies suggest that GM6 possesses favorable drug-like properties. srce.hrgenervon.com

Based on these measurements, GM6 is predicted to have a high cell partition, indicating that its concentration inside cells is estimated to be significantly higher than outside cells. researchgate.netsrce.hr The estimated brain tissue binding of GM6 is higher than its plasma protein binding, suggesting that the total concentration of GM6 in the brain is expected to be higher than in plasma. srce.hr The estimated brain-to-plasma total concentration ratio is approximately 1.65. researchgate.netsrce.hrgenervon.com This supports the prediction that GM6 can partition into tissues and demonstrates good brain penetration. researchgate.netsrce.hrgenervon.comgenervon.com The ability of peptides to cross the blood-brain barrier can occur through various mechanisms, including transmembrane diffusion, which is influenced by lipid solubility, and saturable transport systems. nih.gov GM6's small size and molecular weight are considered factors that facilitate its ability to rapidly transit the human blood-brain barrier. genervon.comgenervon.comgenervon.com

Here is a summary of some physicochemical attributes of GM6:

PropertyValueSource
Molecular Weight~799 Da researchgate.netresearchgate.net
NatureCationic linear peptide researchgate.netsrce.hr
Estimated Brain-to-Plasma Ratio1.65 researchgate.netsrce.hrgenervon.com
Estimated Cell Partition (Kpcell)5.2 researchgate.netsrce.hr
Estimated Volume of Distribution7.8 L/kg srce.hrgenervon.comgenervon.com

This table presents key physicochemical data points derived from research on GM6, highlighting properties relevant to its biological behavior and distribution.

Molecular Mechanisms of Action of the Gm6 Peptide

Extracellular Receptor Binding and Associated Ligand-Receptor Interactions

GM6 demonstrates the ability to interact with several key extracellular receptors, suggesting its involvement in diverse biological pathways. These interactions are crucial for initiating the downstream cellular responses attributed to GM6. genervon.comgenervon.com

Insulin (B600854) Receptor Alpha (IR-α) Binding and Allosteric Modulation

A significant interaction of the GM6 peptide is with the insulin receptor (IR). genervon.comgenervon.com Research indicates that GM6 specifically binds to the beta subunit, which contains the tyrosine kinase domain, of the Insulin Receptor. genervon.com Furthermore, GM6 functions as a positive allosteric modulator of insulin receptor alpha (IR-α). genervon.com This interaction leads to increased phosphorylation of the insulin receptor at tyrosine 972 in cells stimulated with GM6, serving as an indicator of the modulation of the insulin signaling cascade. genervon.com Studies have also shown that GM6 treatment can increase the protein abundance of the insulin receptor in various cell types, including human brain microvascular endothelial cells (HBMVECs), Ntera2 differentiated cells, and GABAergic neurons. genervon.com

Notch Receptor Family (Notch 1-4) Engagement

The GM6 peptide engages with members of the Notch receptor family, specifically Notch 1, Notch 2, Notch 3, and Notch 4. genervon.com GM6 acts as an agonist for these Notch receptors. genervon.com Transcriptome analysis in SH-SY5Y neuroblastoma cells treated with GM6 revealed that early responses (within 6 hours) include the upregulation of components within the Notch signaling pathway. researchgate.net

Patched 1 and Smoothened Frizzled Class Receptor Association

GM6 has been shown to interact with both Patched 1 (PTCH1) and Smoothened Frizzled Class Receptor (SMO). genervon.com PTCH1 is a receptor for the Sonic Hedgehog (SHH) signaling pathway and typically acts to suppress SMO activity. mdpi.com Upon binding of the SHH ligand to PTCH1, SMO is disinhibited, leading to the activation of downstream signaling that promotes cell proliferation. mdpi.com The interaction of GM6 with these components suggests a potential influence on the Hedgehog signaling pathway.

Nerve Growth Factor Receptor (NGFR) Upregulation and Interaction

The expression of the Nerve Growth Factor Receptor (NGFR) is upregulated by treatment with the GM6 peptide. genervon.comgenervon.com This transcriptional upregulation of NGFR in cells such as SH-SY5Y neuroblastoma cells indicates that GM6 may enhance cellular responsiveness to nerve growth factors, which are critical for neuronal survival and function. genervon.com

Fibroblast Growth Factor Receptor Like 1 (FGFRL1) Modulation

GM6 also modulates the expression of Fibroblast Growth Factor Receptor Like 1 (FGFRL1), leading to its upregulation. genervon.comgenervon.com FGFRL1 is a unique member of the Fibroblast Growth Factor Receptor (FGFR) family, possessing extracellular immunoglobulin-like domains similar to classical FGFRs but lacking the intracellular tyrosine kinase domain. researchgate.net FGFRL1 is known to bind FGF ligands and heparin with high affinity and has been implicated in various cellular processes. researchgate.net

Intracellular Signal Transduction Cascade Activation

The binding of GM6 to its various extracellular receptors initiates a cascade of intracellular signaling events. genervon.comgenervon.com Key pathways activated by GM6 include the insulin signaling cascade, the Notch Intracellular Domain (NICD) pathway, and the mitogen-activated protein kinase (MAPK) signaling cascade. genervon.comgenervon.com Modulation of the insulin signaling cascade involves downstream proteins such as Shc, PTB domain, IRS-1, PI3 kinase, and SOCS. genervon.com These convergent signaling pathways ultimately influence the activity of core transcription factors, including HES7, GLI1, HOXD11, and STAT3. genervon.comgenervon.com These transcription factors collectively regulate the expression of a vast number of genes, mediating the diverse biological effects of the GM6 peptide. genervon.com Early transcriptional responses to GM6 treatment include the upregulation of components involved in Notch and Hedgehog signaling. researchgate.net

Receptor Interactions and PubChem CIDs

Insulin Signaling Pathway Activation

GM6 has been identified as an agonist of insulin receptors. genervon.com Research indicates that GM6 acts as a positive allosteric modulator for the insulin receptor alpha subunit. genervon.com Furthermore, GM6 treatment has been shown to increase the protein abundance of the insulin receptor in various cell types, including human brain microvascular endothelial cells (HBMVECs), Ntera2 differentiated cells, and GABAergic Neurons. genervon.com Stimulation of cells with GM6 leads to increased phosphorylation of the insulin receptor at tyrosine 972. genervon.com This phosphorylation event is indicative of the activation and modulation of the insulin signaling cascade. genervon.com Downstream proteins implicated in this GM6-mediated signaling include Shc, PTB domain, IRS-1, PI3 kinase, and SOCS. genervon.comgenervon.com GM6 also binds to the beta subunit of the Insulin Receptor, as well as IGF1 and IGF2 receptors. neals.orgfirstwordpharma.com

Notch Intracellular Domain (NICD) Signaling

The Notch signaling pathway is another key target of GM6. GM6 functions as an agonist for Notch receptors, including NOTCH1, NOTCH2, NOTCH3, and NOTCH4. genervon.comgenervon.com Studies have demonstrated that GM6 treatment leads to the up-regulation and activation of components within the Notch signaling pathway. nih.govnih.gov The Notch pathway plays crucial roles in development and has been implicated in neuronal survival. researchgate.net Key intracellular mediators involved in GM6-directed signal transduction through the Notch pathway are likely to include the Notch Intracellular Domain (NICD) and Deltex-1 (DTX1). genervon.comgenervon.com Activation of Notch signaling by GM6 may contribute to beneficial effects on neuronal survival. researchgate.net

Mitogen-Activated Protein Kinase (MAPK) Pathway Modulation

GM6 has been shown to modulate mitogen-activated protein kinase (MAPK) signaling cascades. genervon.comgenervon.com The activation of various extracellular receptors by GM6 leads to the stimulation of MAPK signaling pathways. genervon.com The MAPK cascade is a critical component of intracellular signal transduction, involved in relaying signals from the cell surface to the nucleus and influencing diverse cellular processes such as proliferation, differentiation, and stress responses. assaygenie.comabcam.com The MAPK cascade is considered one of the key protein mediators involved in GM6-directed signal transduction. genervon.comgenervon.com

Transcriptional Regulation and Comprehensive Gene Expression Modulation

A significant aspect of GM6's mechanism of action is its profound impact on gene expression. GM6 treatment results in the altered transcription of a large number of genes, leading to broad effects on cellular physiology. genervon.comgenervon.com Large-scale RNA-seq transcriptome analyses in SH-SY5Y neuroblastoma cells have identified 2867 protein-coding genes with expression significantly altered by GM6. genervon.comnih.govnih.gov

The transcriptional response to GM6 is mediated by a core set of transcription factors. genervon.com GM6 influences the activity of transcription factors, including C2H2 zinc finger transcription factors that interact with GC-rich DNA motifs and helix-turn-helix homeodomain transcription factors that interact with AT-rich DNA motifs. genervon.com Specific transcription factors found to be up-regulated by GM6 include hes family bHLH transcription factor 7 (HES7), GLI family zinc finger 1 (GLI1), homeobox D11 (HOXD11), and signal transducer and activator of transcription 3 (STAT3). genervon.comgenervon.comnih.gov GM6-increased genes are frequently located near GC-rich motifs associated with C2H2 zinc finger transcription factors, while GM6-decreased genes are often found near AT-rich motifs associated with helix-turn-helix homeodomain factors. nih.govnih.gov This suggests that GM6 may alter gene transcription through these specific regulatory elements. researchgate.net

Upregulation of Genes Associated with Developmental Neurogenesis and Growth

Among the genes regulated by GM6 are those involved in axon growth and guidance. genervon.com Early time points following GM6 treatment show increased expression of developmental genes that mediate axon growth. nih.govnih.gov GM6 has been observed to increase the abundance of nerve growth factor (NGF), a molecule known to induce axonal sprouting. genervon.com In studies examining ALS-associated genes, 77 genes with significantly altered expression following GM6 treatment were found to function in neurogenesis and axon guidance. nih.govnih.gov

Genes Mediating Axon Growth and Guidance

Downregulation of Genes Associated with Inflammatory Responses

GM6 has been shown to blunt the expression of genes associated with inflammatory responses, particularly in immune-associated cell types like Jurkat T lymphocytes. genervon.comgenervon.com These effects suggest potential anti-inflammatory properties of the peptide. genervon.com

Acute Phase Response Proteins and Immune Response Genes

Genes downregulated by GM6 are associated with acute-phase response proteins and immune responses. genervon.comgenervon.com Acute phase reactants are proteins whose serum concentrations change significantly during inflammation and are often synthesized in the liver. genervon.comnih.gov Examples of acute-phase response genes downregulated by GM6 include FN1, SERPINA1, FGA, AHSG, SERPINA3, SERPINF2, ORM1, and F2. genervon.comgenervon.com FGA, for instance, encodes a component of fibrinogen, a coagulation factor. genervon.comgenervon.com

Genes associated with immune system processes also show downregulation upon GM6 treatment in Jurkat cells. genervon.com These include genes related to humoral immune response and the regulation of inflammatory responses. genervon.com

Gene SymbolAssociated Process (Examples)
FN1Acute-phase response
SERPINA1Acute-phase response
FGAAcute-phase response, Humoral immune response
AHSGAcute-phase response, Inflammatory response regulation
SERPINA3Acute-phase response
SERPINF2Acute-phase response, Cytokine production regulation
ORM1Acute-phase response, Cytokine production regulation, Cellular response to TNF
F2Acute-phase response
APOA1Immune system process, Cellular response to TNF
FGBImmune system process, Humoral immune response, Response to interleukin-1
AMBPImmune system process
FABP1Immune system process
GPC3Immune system process
APOA2Immune system process, Cytokine biosynthetic process regulation
EGR1Immune system process, Response to interleukin-1
DHRS2Immune system process
SP2Immune system process
CYP27B1Immune system process
NOTCH1Immune system process, Humoral immune response
ZFATImmune system process
C3Inflammatory response regulation, Cytokine production regulation
AGTInflammatory response regulation, Cytokine production regulation
TNFRSF8Cytokine biosynthetic process regulation, Regulation of TNF production
THBS1Cytokine biosynthetic process regulation, Regulation of TNF production
CREBBPCytokine production regulation, Response to interleukin-1
APOBCellular response to TNF
KRT8Cellular response to TNF
KRT18Cellular response to TNF
Pro-inflammatory Cytokine Modulation (e.g., TNF-α, IL-1β)

GM6 treatment has been linked to the downregulation of genes involved in the production of pro-inflammatory cytokines such as TNF-α and IL-1β. genervon.comgenervon.com Studies in Jurkat cells have shown that genes downregulated by GM6 are associated with the regulation of cytokine biosynthetic processes and cytokine production, including responses to IL-1 and regulation of TNF production. genervon.com For instance, genes like TNFRSF8, ORM1, and THBS1 are associated with the regulation of TNF production, while FGB, EGR1, and CREBBP are linked to the response to interleukin-1. genervon.com

In an ALS SOD1 mouse model, GM6 treatment at 1 mg/kg and 5 mg/kg doses led to reductions in cytokines, including TNFα (-50% and -60%) and IL-1β (-65% and -80%). genervon.com

CytokineObserved Reduction with GM6 (1 mg/kg)Observed Reduction with GM6 (5 mg/kg)
TNF-α-50%-60%
IL-1β-65%-80%

Modulation of Genes Related to Mitochondrial Function

GM6 further downregulates the expression of genes associated with mitochondria. nih.govjensenlab.org In SH-SY5Y neuroblastoma cells, early responses (6 hours) to GM6 included decreased expression of genes involved in the synthesis and metabolism of the mitochondrial coenzyme ubiquinone, such as COQ2, COQ7, and COQ9. researchgate.netnih.govresearchgate.net Other mitochondria-associated genes downregulated by GM6 include NDUFS2, NDUFB8, NDUFS4, and COX10. genervon.com These findings suggest that GM6 may have inhibitory effects on mitochondrial activity or abundance. genervon.com

Gene SymbolAssociated Mitochondrial Function (Examples)
COQ2Synthesis and metabolism of ubiquinone
COQ7Synthesis and metabolism of ubiquinone
COQ9Synthesis and metabolism of ubiquinone
NDUFS2Mitochondrial respiratory chain (Complex I)
NDUFB8Mitochondrial respiratory chain (Complex I)
NDUFS4Mitochondrial respiratory chain (Complex I)
COX10Mitochondrial respiratory chain (Complex IV)
NDUFB1Mitochondrial function f1000research.com
NDUFA12Mitochondrial function f1000research.com
COX5AMitochondrial function f1000research.com

Regulation of Genes Involved in mRNA Processing and Chromatin Organization

GM6 also downregulates the expression of genes associated with mRNA processing and chromatin organization. nih.govjensenlab.org Genes decreased by GM6 were frequently linked to processes such as spliceosome function, RNA transport, RNA degradation, tRNA processing, processing of pre-mRNA, and transcription. researchgate.netnih.gov Additionally, genes related to three-dimensional chromatin structure, including chromatin organization/modification and protein acylation, were downregulated. researchgate.netnih.gov Genes consistently downregulated by GM6 were often localized to the nucleus and known to function in chromatin organization and protein acetylation. researchgate.net

Impact on Specific Disease-Associated Genes (e.g., SOD1, TDP-43, Tau) in Experimental Models

GM6 modulates the expression of genes associated with various diseases, including neurodegenerative conditions like Amyotrophic Lateral Sclerosis (ALS) and Alzheimer's disease (AD). genervon.comgenervon.comnih.govsquarespace.com

In the context of ALS, GM6 has been shown to modulate the expression of ALS-related genes such as SOD1 and TDP-43. squarespace.com Specifically, GM6 significantly repressed the expression of SOD1 in SH-SY5Y cells. f1000research.com This is consistent with observations of decreased SOD1 protein levels in plasma samples from ALS patients following GM6 treatment. f1000research.com In an ALS SOD1 mouse model, GM6 treatment reduced human SOD1 protein levels. genervon.com The observed effects on SOD1 are consistent with the neuroprotective properties of GM6 seen in preclinical studies. squarespace.com Interestingly, in an advanced stage ALS patient with below-normal CSF SOD1 levels at baseline, GM6 treatment upregulated SOD1. squarespace.com This suggests a potential homeostatic effect of GM6 on SOD1 expression depending on the baseline level. squarespace.com

GM6 also modulates TDP-43 expression. squarespace.com In SH-SY5Y cells and microglia, GM6 modulated TDP-43 expression. squarespace.com In a compassionate use study, TDP-43 was reduced more than two-fold at 48 hours in PCR studies. squarespace.com Similar to SOD1, for ALS patients in a Phase 2A trial where TDP-43 levels were above the normal range, GM6 treatment downregulated its expression. squarespace.com

Regarding Tau protein, which is associated with Alzheimer's disease and other tauopathies, GM6 has been shown to repress the expression of the MAPT mRNA encoding tau protein in SH-SY5Y cells. f1000research.com Short-term treatment of ALS patients with GM6 also led to significant post-treatment declines in plasma tau. f1000research.comjustia.com For ALS patients in a Phase 2A trial with Tau levels above the normal range, GM6 treatment downregulated their expression. squarespace.com Conversely, in an advanced stage ALS patient with below-normal CSF Tau levels at baseline, GM6 treatment upregulated Tau, again suggesting a potential homeostatic effect. squarespace.com

GM6 also controls the expression of other AD-associated genes such as APOE, PLAU, NGFR, CACNA1G, CLU, RYR3, COX4I2, NDUFS2, NDUFB8, NDUFS4, and DOCK2. genervon.com

Disease/ProteinObserved Effect of GM6 (Experimental Models)Specific Genes/Proteins Affected (Examples)
ALS (SOD1)Downregulation of gene and protein expression (in SH-SY5Y cells, plasma, and SOD1 mice); Upregulation in patient with low baseline. genervon.comsquarespace.comf1000research.comSOD1
ALS (TDP-43)Modulation/Downregulation of expression (in SH-SY5Y cells, microglia, and patients with high baseline); Upregulation in patient with low baseline. squarespace.comTDP-43
AD (Tau)Repression of mRNA expression (in SH-SY5Y cells); Decline in plasma protein levels (in ALS patients); Downregulation in patients with high baseline; Upregulation in patient with low baseline. f1000research.comsquarespace.comjustia.comMAPT (encoding Tau), Tau protein
ADControl of gene expressionAPOE, PLAU, NGFR, CACNA1G, CLU, RYR3, COX4I2, NDUFS2, NDUFB8, NDUFS4, DOCK2 genervon.com

Interplay with Key Transcription Factors in Gene Regulation

The signal transduction pathways activated by GM6 converge to control the activity of transcription factors. genervon.comgenervon.com These transcription factors are key convergence points for extracellular signaling pathways and play a critical role in coordinating cellular responses. genervon.com RNA-seq expression profiling in SH-SY5Y neuroblastoma cells has shown that GM6 upregulates genes associated with C2H2 zinc finger transcription factors interacting with GC-rich motifs. researchgate.netgenervon.com In contrast, GM6 downregulates genes associated with helix-turn-helix homeodomain transcription factors interacting with AT-rich motifs. researchgate.netgenervon.com

Specific transcription factors upregulated by GM6 include hes family bHLH transcription factor 7 (HES7), GLI family zinc finger 1 (GLI1), homeobox D11 (HOXD11), and signal transducer and activator of transcription 3 (STAT3). genervon.comgenervon.comnih.gov Upregulation of HES7 and GLI1 is consistent with the activation of Notch and hedgehog pathways, respectively. genervon.com These transcription factors collectively modulate the expression of thousands of genes. genervon.com Conversely, GM6 treatment can lead to the downregulation of other transcription factors, such as signal transducer and activator of transcription 4 (STAT4). genervon.com

Transcription Factor (TF) Family/TypeAssociated DNA MotifEffect of GM6 on Associated GenesSpecific Examples of GM6-Regulated TFs
C2H2 zinc finger transcription factorsGC-rich motifsUpregulation of associated genesSTAT3, HOXD11, HES7, GLI1
Helix-turn-helix homeodomain TFsAT-rich motifsDownregulation of associated genes(Genes associated with these TFs are downregulated)
Signal Transducer and Activator of Transcription-Downregulation of some TFsSTAT4

HES Family bHLH Transcription Factor 7 (HES7)

HES7 is a member of the Hairy and Enhancer of Split families of Basic helix-loop-helix (bHLH) transcription factors wikipedia.orggenecards.org. It functions as a transcriptional repressor and is involved in the Notch signaling pathway wikipedia.orggenecards.orguniprot.orgxenbase.org. HES7 plays a crucial role in somitogenesis, the process of segmentation of the presomitic mesoderm into somites during vertebrate development wikipedia.orguniprot.org. Its expression is cyclical and regulated by a negative feedback loop wikipedia.org.

Research indicates that GM6 up-regulates the expression of HES7 genervon.comnih.gov. This up-regulation is consistent with the activation of the Notch pathway by GM6 genervon.comnih.govscispace.com. Studies using RNA-seq have shown increased expression of HES7 in SH-SY5Y neuroblastoma cells following GM6 treatment nih.govnih.gov.

Transcription Factor Effect of GM6 Treatment Associated Pathway Research Method
HES7 Up-regulation Notch signaling RNA-seq (SH-SY5Y cells)

GLI Family Zinc Finger 1 (GLI1)

GLI1 is a transcription factor that acts as a transcriptional activator uniprot.org. It is a downstream mediator of the Hedgehog signaling pathway and plays a role in normal development, including craniofacial and digital development, as well as development of the central nervous system and gastrointestinal tract uniprot.org. GLI1 binds to the DNA consensus sequence 5'-GACCACCCA-3' uniprot.org.

Studies have shown that GM6 up-regulates the expression of GLI1 genervon.comnih.govnih.gov. This effect is consistent with the activation of the Hedgehog pathway by GM6 genervon.comnih.govscispace.com. RNA-seq experiments in SH-SY5Y neuroblastoma cells have demonstrated increased GLI1 expression following GM6 treatment nih.govnih.gov.

Transcription Factor Effect of GM6 Treatment Associated Pathway Research Method
GLI1 Up-regulation Hedgehog signaling RNA-seq (SH-SY5Y cells)

Homeobox D11 (HOXD11)

HOXD11 is a protein encoded by a gene belonging to the homeobox family, which are transcription factors important for morphogenesis in multicellular organisms wikipedia.orggenecards.org. HOXD11 is part of the HOXD gene cluster and is involved in the development of the axial skeleton and forelimb morphogenesis wikipedia.org. DNA motifs known to interact with HOXD11 were found to be enriched in sequence regions upstream of genes transcriptionally regulated by GM6 genervon.comgenervon.com.

Research indicates that HOXD11 is among the transcription factors encoded by GM6-regulated genes nih.govnih.govscispace.com. While some sources suggest GM6 up-regulates HOXD11, others indicate that GM6 down-regulates genes associated with helix-turn-helix homeodomain transcription factors like HOXD11 genervon.comnih.gov. Further detailed research findings on the direct modulation of HOXD11 expression levels by GM6 are necessary to clarify this interaction.

Transcription Factor Effect of GM6 Treatment Associated DNA Motif Research Method
HOXD11 Encoded by GM6-regulated genes; potential modulation AT-rich motifs RNA-seq, DNA motif analysis genervon.comnih.gov

Signal Transducer and Activator of Transcription 3 (STAT3)

STAT3 is a signal transducer and transcription activator that mediates cellular responses to various growth factors and interleukins uniprot.orgactivemotif.com. It plays roles in cell cycle regulation, inflammatory response, and cell survival uniprot.orgactivemotif.com. Activated STAT3 can bind to DNA response elements and recruit coactivators to the promoter regions of target genes uniprot.orgactivemotif.com.

DNA motifs known to interact with STAT3 were found to be enriched in sequence regions upstream of genes transcriptionally regulated by GM6 genervon.comgenervon.com. STAT3 is also identified as one of the transcription factors encoded by GM6-regulated genes nih.govnih.govscispace.com. Similar to HOXD11, while STAT3 is implicated in the GM6 regulatory network, the precise nature and extent of GM6's direct effect on STAT3 expression or activity require further detailed investigation.

Transcription Factor Effect of GM6 Treatment Associated DNA Motif Research Method
STAT3 Encoded by GM6-regulated genes; potential modulation DNA response elements RNA-seq, DNA motif analysis genervon.comnih.gov

Cellular and Subcellular Effects of the Gm6 Peptide

Promotion of Neuronal Cell Survival and Viability

GM6 has demonstrated the ability to improve neuron survival. genervon.comgenervon.com This pro-survival effect has been characterized in the central and peripheral nervous systems. genervon.com Studies have shown that GM6 significantly increased motor neuron survival in an ALS SOD1 animal model. genervon.comgenervon.com GM6 also protects dopaminergic neurons in the Substantia Nigra Pars Compacta (SNpc), leading to increased dopamine (B1211576) levels, as demonstrated in a Phase 2A clinical trial. genervon.com In vitro studies using SH-SY5Y neuroblastoma cells treated with 6-hydroxydopamine (6-OHDA) showed that rubiscolin-6 (R-6), a different peptide, prevented cell death and increased cell viability. nih.gov Endomorphins, also peptides, revealed a capacity to recover neurotoxicity induced by 6-OHDA treatment in SH-SY5Y cells. nih.gov

Induction and Enhancement of Neurogenesis and Neuronal Differentiation

GM6 is associated with the up-regulation of genes linked to neurogenesis and development in SH-SY5Y cells. genervon.com Extensive preclinical testing suggests that MNTF, the endogenous analog of GM6, regulates neuronal differentiation. genervon.com GM6 has been reported to induce and enhance neurogenesis. researchgate.net

Influence on Axon Development and Regeneration Processes

Preclinical testing suggests that MNTF regulates axonal regeneration and reinnervation. genervon.com In neurons, GM6-regulated genes are associated with axon guidance. genervon.com

Regulation of Apoptotic Pathways and Cell Death

GM6 down-regulates genes associated with the intrinsic apoptosis pathway. genervon.comgenervon.com Extensive preclinical testing suggests that MNTF regulates apoptosis. genervon.com In the 6-OHDA-induced neurotoxicity model in SH-SY5Y cells, endomorphins significantly prevented neuronal death by decreasing mitochondrial membrane potential or caspase-3 activity. nih.gov GM6 rapidly transits the blood-brain barrier, enabling neuron survival through developmental-stage pathways, including decreasing apoptosis in the central and peripheral nervous systems. genervon.com

Attenuation of Oxidative Stress Responses within Cells

GM6 rapidly transits the blood-brain barrier, enabling neuron survival through developmental-stage pathways, including decreasing oxidative stress in the central and peripheral nervous systems. genervon.com Studies have shown that Sepia esculenta antioxidant peptides (SePs) increase superoxide (B77818) dismutase (SOD) activity and reduce reactive oxygen species (ROS) and malondialdehyde (MDA) levels in oxidation-damaged nematodes, indicating an attenuation of oxidative stress. mdpi.com GM6 treatment in young APP/ΔPS1 double-transgenic mice resulted in a reduction of inflammation and amyloid load, suggesting a potential link to reduced oxidative stress, as oxidative stress is involved in the pathogenesis of Alzheimer's disease and linked to Aβ peptide. researchgate.netnih.gov

Modulation of Glial Cell Activation and Neuroinflammatory States

GM6 down-regulates the expression of key receptors mediating the inflammation response, such as the TNF receptor superfamily. genervon.comgenervon.com GM6-regulated genes are linked to anti-inflammatory effects in distinct cell types. genervon.com Extensive preclinical testing suggests that MNTF regulates inflammation. genervon.com GM6 rapidly transits the blood-brain barrier, enabling neuron survival through developmental-stage pathways, including reducing inflammation in the central and peripheral nervous systems. genervon.com In an ALS SOD1 mice model, GM6 significantly reduced inflammation biomarkers. genervon.comgenervon.com At doses of 1 mg/kg and 5 mg/kg, GM6 treatment resulted in a reduction of cytokines including TNFα (-50% and -60%), IL-1β (-65% and -80%), and TGF-β (-50% and -65%), while increasing NGF (+60% and +160%). genervon.comgenervon.com GM6 strongly reduced neuroinflammation in the SNpc in a Phase 2A clinical trial. genervon.com GM6 may modulate ALS disease through regulating inflammation response. genervon.comgenervon.com GM6 treatment in young APP/ΔPS1 double-transgenic mice resulted in a reduction of inflammation. researchgate.net Neuroinflammation involves the response of glial cells to disruptions in nervous tissue homeostasis. mdpi.com

Here is a table summarizing the observed effects of GM6 on certain cytokines and growth factors:

BiomarkerGM6 Dose (mg/kg)Change (%)Source
TNFα1-50 genervon.comgenervon.com
TNFα5-60 genervon.comgenervon.com
IL-1β1-65 genervon.comgenervon.com
IL-1β5-80 genervon.comgenervon.com
TGF-β1-50 genervon.comgenervon.com
TGF-β5-65 genervon.comgenervon.com
NGF1+60 genervon.comgenervon.com
NGF5+160 genervon.comgenervon.com

Effects on Specific Neural and Immune Cell Populations (e.g., SH-SY5Y neuroblastoma cells, Jurkat T lymphocytes, human brain microvascular endothelial cells, Ntera2 differentiated cells, GABAergic neurons)

GM6 has been studied in various cell types, including SH-SY5Y neuroblastoma cells, Jurkat T lymphocytes, human brain microvascular endothelial cells (HBMECs), Ntera2 differentiated cells, and GABAergic neurons. genervon.comgenervon.com

In SH-SY5Y neuroblastoma cells, GM6 up-regulates genes associated with C2H2 zinc finger transcription factors interacting with GC-rich motifs and down-regulates genes associated with helix-turn-helix homeodomain transcription factors interacting with AT-rich motifs. genervon.com Specific transcription factors up-regulated by GM6 in these cells include HES7, GLI1, HOXD11, and STAT3. genervon.com RNA-seq expression profiling in SH-SY5Y cells demonstrated that GM6 significantly altered the expression of 2867 protein-coding genes. genervon.com GM6 treatment elevated the mRNA encoding apolipoprotein E (APOE) nearly 3-fold in SH-SY5Y cells after 48 hours. genervon.com GM6 also up-regulates receptors such as nerve growth factor receptor (NGFR) and fibroblast growth factor receptor like 1 (FGFRL1) in SH-SY5Y cells. genervon.comgenervon.com Studies using SH-SY5Y cells have investigated the neuroprotective properties of other peptides against injury. nih.govnih.gov

In Jurkat T lymphocytes, GM6 appears to blunt the expression of genes associated with acute phase responses, lymphocyte proliferation, leukocyte migration, and the production of pro-inflammatory cytokines such as TNF and IL-1. genervon.com

The protein abundance of the insulin (B600854) receptor is increased in GM6-stimulated cells, including human brain microvascular endothelial cells (HBMECs), Ntera2 differentiated cells, and GABAergic neurons. genervon.comgenervon.com HBMECs are isolated from human healthy brain and are used in studies related to the blood-brain barrier. innoprot.comneuromics.cominnoprot.com GABAergic neurons are inhibitory neurons that represent a significant portion of neurons in the central nervous system. acnp.orgwikipedia.org

Intracellular Distribution and Partitioning Characteristics

Research into the pharmacological properties of the GM6 peptide indicates favorable characteristics regarding its distribution within tissues and penetration into cells. Studies have demonstrated that GM6 exhibits good penetrance into cells, with a reported cell partition coefficient of 5.2 wikipedia.orgmetabolomicsworkbench.orghgvs.org. This value suggests that the intracellular concentration of GM6 is estimated to be 5.2 times greater than its extracellular concentration wikipedia.orgmetabolomicsworkbench.orghgvs.org. This estimation was derived using models based on data obtained from studies involving HeLa cells hgvs.org.

The peptide's distribution within the body has also been characterized. The estimated volume of distribution for GM6 is reported as 7.8 L/kg wikipedia.orgmetabolomicsworkbench.orggoogleapis.com. Furthermore, studies evaluating the distribution between brain and plasma have estimated a brain:plasma ratio of 1.65 wikipedia.orgmetabolomicsworkbench.orghgvs.org. This ratio is consistent with good penetration of the peptide into neuronal tissues wikipedia.orgmetabolomicsworkbench.orghgvs.org. Brain tissue binding of GM6 is estimated to be 58.3%, which is indicated as being higher than its plasma protein binding, suggesting a potentially higher total concentration of the peptide in the brain compared to plasma googleapis.com.

Experimental data in mice have provided further insight into GM6 levels in brain tissue. Endogenous levels of GM6 in the brain were estimated to be approximately 0.4 μM. Following injection of GM6 at doses of 0.2 mg/kg and 2.0 mg/kg, brain levels increased significantly, reaching 1.76 μM and 12.92 μM, respectively metabolomicsworkbench.orghgvs.org. These results support the prediction that GM6 can partition into tissues, consistent with its estimated volume of distribution and brain penetration capabilities hgvs.org.

The GM6 peptide is characterized as a cationic peptide googleapis.comnih.gov. The cationic nature of peptides can facilitate interactions with the negatively charged components of cell membranes, potentially influencing cellular uptake and intracellular localization. While the specific detailed mechanisms of GM6 cellular uptake and intracellular trafficking are not extensively described in the provided information beyond general penetrance and partitioning, its physicochemical properties, such as its small size and charge, are noted in the context of its ability to cross biological barriers like the blood-brain barrier wikipedia.orgmetabolomicsworkbench.orggoogleapis.comnih.gov.

The partitioning and distribution characteristics of the GM6 peptide are summarized in the table below:

CharacteristicValueNotesSource(s)
Cell Partition (Intracellular:Extracellular)5.2Estimated using models based on HeLa cells wikipedia.orgmetabolomicsworkbench.orghgvs.org
Volume of Distribution (Estimated)7.8 L/kg wikipedia.orgmetabolomicsworkbench.orggoogleapis.com
Brain:Plasma Ratio (Estimated)1.65Consistent with neuronal tissue penetration wikipedia.orgmetabolomicsworkbench.orghgvs.org
Brain Tissue Binding (Estimated)58.3%Higher than plasma protein binding googleapis.com

These findings collectively indicate that the GM6 peptide is capable of entering cells and distributing into tissues, including the brain, achieving higher concentrations intracellularly compared to the extracellular space, which is relevant to its potential cellular targets and mechanisms of action.

Biological Roles and Implications in Preclinical Disease Models

Amyotrophic Lateral Sclerosis (ALS) Preclinical Models

Preclinical research utilizing various ALS models, including transgenic mice expressing mutations in Superoxide (B77818) Dismutase 1 (SOD1) or TAR DNA-binding protein 43 (TDP-43), has provided insights into the potential of GM6 in ameliorating disease pathology and improving functional outcomes. genervon.comnih.govneals.orggenervon.comgenervon.comscientificarchives.comijbs.com

Motor Neuron Preservation in Animal Models

Studies in animal models of ALS have demonstrated that GM6 can significantly increase motor neuron survival. In SOD1-G93A transgenic mice, GM6 treatment resulted in a statistically significant increase in motor neuron survival. genervon.comproteogenix.science Specifically, treatment with GM6 at doses of 10-20 mg/kg showed increased preservation of motor neurons by 160% (2.6 fold). neals.org In vitro studies using cerebrospinal fluid (CSF) from ALS patients also showed that GM6 provided neuroprotection for neurons, increasing neuron survival by 175% after exposure to the toxic CSF. genervon.comneals.org

Modulation of Disease Progression Markers (e.g., SOD1, TDP-43, Tau) in Experimental Systems

GM6 has been shown to modulate the levels and pathology of key proteins implicated in ALS progression, including SOD1 and TDP-43. In SOD1-G93A mice, GM6 treatment reduced human SOD1 protein levels by over 50%. genervon.comgenervon.com GM6 has also been investigated for its impact on TDP-43, a protein central to the pathology in the majority of ALS cases. genervon.comijbs.comresearchgate.net Studies in human TDP-43 transgenic mice (TAR4) showed that GM6 caused a dose-dependent downregulation of human TDP-43 in the brain. genervon.com Treatment with 10 mg/kg/day of GM6 resulted in a 40% reduction in human TDP-43 in the brain and reduced immunoreactive staining of human TDP-43 in the spinal cords by almost 300%. genervon.com Furthermore, GM6 treatment decreased plasma abundance of TDP-43 and SOD1 in a Phase 2A clinical trial, suggesting a potential systemic modulation of these biomarkers. nih.govgenervon.comgenervon.com While Tau is primarily associated with AD, some research in the context of GM6 and ALS has noted decreased plasma abundance of Tau as a biomarker in treated patients. nih.govgenervon.comgenervon.com

Effects on Behavioral Phenotypes in Murine Models

Behavioral assessments in murine ALS models have indicated that GM6 treatment can lead to improvements in functional outcomes. In SOD1 mice, GM6 improved behavior, survival rate, strength, and clinical score in a dose-dependent fashion. genervon.com GM6 prolonged the lifespan in SOD1 mice by 30% and delayed the median clinical score by 53% at a dose of 5 mg/kg. neals.org It also delayed symptom onset by 27% in these models. neals.org Treatment with GM6 at 10-20 mg/kg showed an improvement in grip strength in Wobbler mice. neals.org In human TDP-43 transgenic mice, GM6 treatment demonstrated an improvement in behavioral changes, significantly extending the time to abnormal hind reflex onset. genervon.com

Here is a summary of key findings in ALS preclinical models:

Preclinical Model (ALS)Key FindingSource(s)
SOD1-G93A MiceIncreased motor neuron survival genervon.comproteogenix.science
SOD1-G93A MiceReduced human SOD1 protein levels (>50%) genervon.comgenervon.com
Human TDP-43 Mice (TAR4)Dose-dependent downregulation of human TDP-43 in brain (40% reduction) genervon.com
Human TDP-43 Mice (TAR4)Reduced immunoreactive staining of human TDP-43 in spinal cord (~300%) genervon.com
SOD1 MiceImproved behavior, survival rate (30% increase), strength, clinical score genervon.comneals.org
SOD1 MiceDelayed symptom onset (27%) and median clinical score (53%) neals.org
Wobbler MiceImproved grip strength neals.org
Human TDP-43 Mice (TAR4)Extended time to abnormal hind reflex onset genervon.com
ALS Patient CSF (in vitro)Increased neuron survival (175%) genervon.comneals.org

Alzheimer's Disease (AD) Preclinical Models

Preclinical investigations have also explored the potential therapeutic effects of GM6 in models of Alzheimer's Disease, focusing on core pathological features such as amyloid-β accumulation and tau hyperphosphorylation. genervon.comgenervon.comproteogenix.scienceresearchgate.net

Attenuation of Tau Hyperphosphorylation

Research in h-Tau mouse models, which mimic tau pathology in AD, indicates that GM6 can attenuate tau hyperphosphorylation. genervon.comproteogenix.science Tau is a downstream target of GM6, and its hyperphosphorylation is a key event in the formation of neurofibrillary tangles characteristic of AD. genervon.comensembl.org Studies have shown that GM6 treatment leads to a lowering of the hyperphosphorylation of tau. genervon.com

Here is a summary of key findings in AD preclinical models:

Preclinical Model (AD)Key FindingSource(s)
APP/ΔPS1 Transgenic MiceReduced accumulation of Aβ peptide (80% reduction at 5mg/kg) genervon.com
APP/ΔPS1 Transgenic MiceReduced amyloid load (71% reduction at 5mg/kg) genervon.com
APP/ΔPS1 Transgenic MiceDecreased Aβ₁₋₄₂ (66%) and Aβ₁₋₄₀ levels genervon.com
APP/ΔPS1 Transgenic MicePotential hindrance of amyloid deposition via beta-secretase inhibition and alpha-secretase activation genervon.com
APP/ΔPS1 Transgenic MiceAttenuation of Aβ peptide levels and reduction of amyloid load over 4 months researchgate.net
h-Tau MiceAttenuation of tau hyperphosphorylation genervon.comproteogenix.science

GM6 protein is a peptide drug composed of six amino acids: Phe-Ser-Arg-Tyr-Ala-Arg. onlinescientificresearch.com Modeled after an endogenous developmental-stage neurotrophic factor found in the developing human nervous system, this compound has been investigated for its potential therapeutic effects in various neurological disorders. onlinescientificresearch.com Preclinical and clinical research has aimed to characterize its pro-survival and neurotrophic effects within the central and peripheral nervous systems. onlinescientificresearch.com this compound is capable of crossing the blood-brain barrier, allowing it to act directly upon the central nervous system. onlinescientificresearch.commetabolomicsworkbench.org Its mechanism of action involves interactions with multiple extracellular receptors and the activation of intracellular signaling cascades, leading to altered transcription of numerous genes with broad effects on cellular physiology. onlinescientificresearch.commetabolomicsworkbench.org

Advanced Research Methodologies Utilized in Gm6 Peptide Studies

High-Throughput Transcriptomic Analyses (RNA-seq, DNA Microarrays)

High-throughput transcriptomic analyses, such as RNA sequencing (RNA-seq), have been instrumental in understanding the global gene expression changes induced by GM6. Large-scale RNA-seq transcriptome analyses have been performed to identify protein-coding genes whose expression is significantly altered by GM6 treatment. For instance, in SH-SY5Y cells, GM6 has been shown to significantly alter the expression of a substantial number of protein-coding genes. googleapis.com These analyses have revealed that GM6 can influence genes with roles in various biological processes relevant to neurodegenerative conditions, including genetic risk modulation, amyloid-beta production and clearance, intrinsic apoptosis cascades, and neuroinflammation. googleapis.com

Transcriptomic profiling has also provided insights into the transcription factors that may mediate the gene expression response to GM6. Studies using RNA-seq in SH-SY5Y neuroblastoma cells indicated that GM6 up-regulates genes associated with C2H2 zinc finger transcription factors interacting with GC-rich motifs, while down-regulating genes linked to helix-turn-helix homeodomain transcription factors interacting with AT-rich motifs. googleapis.com Specific transcription factors found to be up-regulated by GM6 include HES family bHLH transcription factor 7 (HES7), GLI family zinc finger 1 (GLI1), homeobox D11 (HOXD11), and signal transducer and activator of transcription 3 (STAT3). googleapis.com

Analysis of transcriptomic data at different time points following GM6 treatment has identified genes with expression levels most strongly altered. For example, heatmaps have illustrated genes strongly increased or decreased by GM6 at 6, 24, and 48 hours. onlinescientificresearch.com Some genes showed significant and even opposite responses at different time points. onlinescientificresearch.com Genes consistently down-regulated by GM6 were frequently localized to the nucleus and associated with functions like chromatin organization and protein acetylation. nih.gov Transcriptomic analyses have also linked GM6-regulated genes to pathways involved in axon guidance, intrinsic apoptosis, microtubule stability, synaptic transmission, and glutamate (B1630785) clearance in neurons. guidetopharmacology.org In T lymphocytes, GM6 appears to reduce the expression of genes related to acute phase responses, lymphocyte proliferation, leukocyte migration, and the production of pro-inflammatory cytokines such as TNF and IL-1. guidetopharmacology.org

Bioinformatic and Computational Modeling (e.g., Gene Ontology enrichment, pathway analysis, protein docking simulations)

Bioinformatic and computational modeling techniques are extensively used to analyze the large datasets generated from high-throughput experiments and to predict molecular interactions. Gene Ontology (GO) enrichment analysis is a common bioinformatic method applied to transcriptomic data to identify biological processes, cellular components, and molecular functions that are statistically over-represented in the set of genes affected by GM6. GO enrichment analysis of GM6-decreased genes, for example, has identified terms associated with oxidoreduction coenzyme metabolic processes, chromatin organization, ncRNA metabolic processes, and biological regulation. nih.gov

Pathway analysis is another crucial bioinformatic approach used to map the altered genes and proteins onto known biological pathways, providing a systems-level understanding of GM6's effects. Studies have shown that GM6 modulates signal transduction pathways such as the insulin (B600854) signaling and mitogen-activated protein kinase (MAPK) cascades, involving downstream proteins like Shc, PTB domain, IRS-1, PI3 kinase, SOCS, and Notch Intracellular domain (NICD). googleapis.com These analyses help to connect the observed molecular changes to broader cellular functions and disease mechanisms.

Computational modeling, including protein docking simulations and molecular dynamics simulations, is valuable for predicting how GM6 might interact with potential receptor targets. GM6 is known to interact with multiple receptors, including insulin receptor, Notch receptors 1-4, patched 1, and smoothened frizzled class receptor. guidetopharmacology.org Computational approaches can model the binding of peptides to protein receptors to estimate binding affinities and map interaction networks. While specific protein docking or molecular dynamics simulation data for GM6 were not detailed in the provided results, these techniques are standard in peptide research to understand the molecular basis of peptide-receptor interactions and are relevant to studying how GM6 engages with its multiple targets.

In vitro Cell Culture Systems (e.g., neuroblastoma cell lines, iPSC-derived neuronal cultures, primary cell isolations)

In vitro cell culture systems provide controlled environments to study the direct effects of GM6 on various cell types, particularly those relevant to the nervous system. Neuroblastoma cell lines, such as SH-SY5Y cells, have been widely used to study the effects of GM6 on gene expression and cellular processes. googleapis.com These cell lines offer a relatively homogeneous population for consistent experimental results.

Primary cell isolations, including primary neuronal cultures, are also utilized to investigate GM6's effects on more physiologically relevant cells. GM6 has demonstrated neuroprotection for neurons in vitro against soluble inflammatory factors found in the cerebrospinal fluid (CSF) of patients with various central nervous system (CNS) diseases, including ALS, AD, PD, stroke, MS, and HD. In these studies, GM6 significantly increased neuron survival when exposed to toxic CSF.

Induced pluripotent stem cell (iPSC)-derived neuronal cultures represent another advanced in vitro system that can be used to model specific neuronal subtypes and diseases, although specific studies using iPSC-derived cultures for GM6 were not explicitly detailed in the provided results. However, the use of various cell culture models, from established cell lines to primary and potentially iPSC-derived neurons, allows for a comprehensive investigation of GM6's cellular targets and effects.

In vivo Animal Model Systems for Neurodegenerative and Central Nervous System Disorders

In vivo animal models are essential for evaluating the efficacy and mechanisms of GM6 in a complex biological system that mimics human diseases. GM6 has been tested in several animal models of neurodegenerative and CNS disorders.

For Amyotrophic Lateral Sclerosis (ALS), the SOD1-G93A transgenic mouse model has been used to demonstrate the in vivo efficacy of GM6. guidetopharmacology.org In this model, GM6 treatment increased the age of disease onset and the age at death in a dose-dependent manner. guidetopharmacology.org GM6 also led to improvements in disease progression, as evidenced by reduced decline in rotarod performance and grip strength. guidetopharmacology.org Furthermore, in the ALS SOD1 mouse model, GM6 increased motor neuron survival, reduced human SOD1 protein levels, and decreased inflammation biomarkers like TNFα, IL-1β, and TGF-β, while increasing NGF levels.

In Parkinson's Disease (PD) models, such as the MPTP and 6-OHDA models, GM6 improved motor functions and activities and increased dopamine (B1211576) and neuron protection. Quantification of brain monoamines using high-pressure liquid chromatography (HPLC) showed that GM6 significantly increased levels of dopamine (DA) and its metabolites dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA) in these models. Immunohistochemical staining has been used to show that GM6 increases dopaminergic neurons in the Substantia Nigra Pars Compacta (SNpc) in the 6-OHDA mouse model.

GM6 has also been investigated in a mouse model of Alzheimer's Disease (AD), specifically the APP/ΔPS1 double-transgenic mice. Application of GM6 in young mice before the development of amyloid plaques attenuated amyloid-beta peptide levels, reduced inflammation and amyloid load, increased cathepsin B expression, and improved spatial orientation. Treatment with GM6 also increased brain NGF levels and tempered memory impairment.

These in vivo studies in various animal models demonstrate GM6's potential therapeutic effects across different neurodegenerative conditions and provide valuable data on its impact on disease progression, neuronal survival, and key pathological markers.

Biochemical and Biophysical Characterization Techniques (e.g., receptor binding assays, protein interaction assays, biomimetic HPLC)

Biochemical and biophysical techniques are crucial for characterizing the properties of GM6 and its interactions at the molecular level. Receptor binding assays are used to determine the affinity and specificity of GM6 binding to its target receptors. As GM6 interacts with multiple receptors, including insulin receptor, Notch receptors, patched 1, and smoothened frizzled class receptor, these assays are vital for understanding its polypharmacological profile. guidetopharmacology.org

Protein interaction assays can provide further details on how GM6 or its downstream effectors interact with other proteins in signaling pathways. While specific examples of protein interaction assays for GM6 were not detailed, such techniques are standard for investigating the molecular mechanisms initiated by peptide binding to its receptors.

Biomimetic HPLC is a technique used to estimate the in vivo distribution behavior, cell penetration, cell membrane affinity, and plasma protein binding of drug candidates like GM6. This method utilizes stationary phases that mimic biological membranes and proteins. Studies using biomimetic HPLC have indicated that GM6 has good drug-like properties with estimated good cellular accumulation and tissue partition. Based on measured phospholipid and protein binding, GM6 is predicted to have strong tissue partition with an estimated volume of distribution of 7.8 L/kg. Biomimetic HPLC measurements supported the estimated in vivo distribution behavior of GM6. The technique helps to predict the pharmacokinetic profile of GM6, including its ability to cross the blood-brain barrier, which is important for a drug targeting CNS disorders. guidetopharmacology.org

Advanced Imaging Techniques for Cellular Localization and Dynamics (e.g., immunofluorescence microscopy)

Advanced imaging techniques, particularly immunofluorescence microscopy, are employed to visualize the cellular localization of GM6 or its target proteins and to study cellular dynamics influenced by GM6 treatment. Immunofluorescence staining is a widely used technique that utilizes fluorescently labeled antibodies to detect and visualize specific proteins or other molecules within cells or tissues.

Immunohistochemical staining has been used in GM6 research, for instance, to visualize and quantify dopaminergic neurons in brain tissue sections from animal models of Parkinson's disease treated with GM6. This allows for the assessment of GM6's neuroprotective effects on specific neuronal populations.

Future Research Directions and Unexplored Avenues for the Gm6 Peptide

Elucidating Novel Receptor Interactions and Binding Modalities

A critical gap in our understanding of MANF's function lies in the complete characterization of its receptor interactions. While it is known that extracellular MANF can bind to the cell surface, the full spectrum of its receptors and the nuances of these binding events are yet to be fully elucidated. mdpi.comresearchgate.net

Future research should focus on:

Identification of Novel Receptors: While Neuroplastin (NPTN) has been identified as a cell surface receptor for MANF, and the lipid sulfatide is known to facilitate its cellular uptake, the existence of other receptors is highly probable, especially given MANF's diverse effects across different cell types. researchgate.netmdpi.comresearchgate.net Unbiased screening approaches, such as affinity purification-mass spectrometry and yeast two-hybrid screens, could be employed to identify novel interacting partners on the cell surface.

Sulfatide-Dependent and Independent Mechanisms: The interaction with sulfatide is crucial for MANF's cellular entry and cytoprotective effects in some contexts. mdpi.com However, it is important to investigate whether MANF utilizes sulfatide-dependent or NPTN-dependent pathways for all its functions, such as promoting neurite outgrowth. mdpi.com

KDEL Receptor Dynamics: The C-terminal RTDL motif of MANF allows it to interact with KDEL receptors, which is essential for its retention in the ER and its secretion during ER stress. ahajournals.orgnih.gov Further studies are needed to explore the dynamics of this interaction, including how it is modulated and its role in the potential surface localization of KDEL receptors. nih.gov The competitive binding between MANF and other ER-resident proteins like GRP78 for KDEL receptors also warrants deeper investigation. mdpi.com

Comprehensive Mapping of Downstream Signaling Networks and Crosstalk

MANF's protective effects are mediated through a complex interplay of various signaling pathways. A comprehensive map of these networks and their crosstalk is essential for a complete mechanistic understanding.

Key areas for future investigation include:

UPR-Independent Pathways: While MANF's role in modulating the Unfolded Protein Response (UPR) is well-documented, evidence suggests it also activates other pro-survival pathways. mdpi.com The activation of the PI3K/Akt/mTOR signaling cascade has been shown to be a part of its neuroprotective mechanism, but the direct links and upstream activators remain to be fully characterized. mdpi.comresearchgate.net

NF-κB Signaling Modulation: MANF has been shown to suppress the NF-κB signaling pathway, a key regulator of inflammation and apoptosis. researchgate.netresearchgate.net The precise molecular steps through which extracellular MANF influences this intracellular pathway are not yet clear and represent a significant area for future research. researchgate.net

Interaction with Other Cellular Processes: Recent studies have linked MANF to the regulation of autophagy and lysosome function, processes critical for clearing toxic protein aggregates. pnas.org The signaling pathways that connect MANF to these cellular degradation systems, and how they are coordinated with the UPR, need to be mapped in detail.

Characterization of Post-Translational Modifications and their Functional Impact

Post-translational modifications (PTMs) are critical for regulating the function, localization, and stability of proteins. mdpi.com The PTMs of MANF and their impact on its activity are a largely unexplored area.

Future research should aim to:

Identify and Characterize PTMs: Systematic analysis using mass spectrometry and other proteomic techniques can identify various PTMs on MANF, such as glycosylation, phosphorylation, acetylation, ubiquitination, and SUMOylation. mdpi.comuniprot.orgnih.gov For instance, it is known that MANF may contain sialic acid residues. uniprot.org

Functional Consequences of PTMs: Once identified, the functional significance of each PTM needs to be determined. For example, SUMOylation of MANF has been shown to promote its translocation to the nucleus and enhance its interaction with p65, thereby inhibiting NF-κB transcription. mdpi.comnih.gov The roles of other potential PTMs in modulating MANF's receptor binding, signaling activity, and subcellular localization need to be investigated.

PTMs in Disease States: Investigating how the PTM profile of MANF changes in different pathophysiological conditions could provide insights into disease mechanisms and identify potential therapeutic targets. nih.gov

Understanding Context-Dependent Effects Across Diverse Cell Types and Pathophysiological States

MANF exhibits pleiotropic effects, and its function can vary significantly depending on the cellular context and the specific pathological condition. researchgate.netmdpi.com A deeper understanding of this context-dependency is crucial for developing targeted therapies.

Future research directions include:

Cell-Type Specific Functions: MANF is expressed in a wide range of neuronal and non-neuronal tissues, including the heart, kidney, and pancreas. mdpi.comfrontiersin.org Its specific roles and mechanisms of action in these different cell types need to be systematically investigated. For example, in the retina, MANF promotes tissue repair by modulating the immune response. frontiersin.org

Role in Different Diseases: MANF has shown therapeutic potential in a variety of diseases, including Parkinson's disease, Alzheimer's disease, stroke, diabetes, and retinal degeneration. mdpi.comspandidos-publications.comfrontiersin.org Comparative studies are needed to understand the common and distinct mechanisms by which MANF exerts its protective effects in these different pathological states. For instance, while ER stress is a common factor, the specific downstream effectors and interacting partners may differ.

Immune Modulation: MANF has been identified as an immune modulator that can influence the phenotype of immune cells like macrophages. spandidos-publications.comsdbonline.org Further research is needed to understand how MANF orchestrates the interaction between damaged cells and immune cells to promote tissue repair. sdbonline.org

Development of Advanced Methodologies for Studying Pleiotropic Peptide Mechanisms

The multifaceted nature of peptides like MANF presents challenges for traditional research methodologies. The development of advanced techniques is essential to unravel its complex mechanisms.

Future efforts should focus on:

High-Throughput Screening: Developing high-throughput screening assays to identify small molecules or biologics that can modulate MANF's activity or its interaction with specific partners would be highly valuable for therapeutic development. tandfonline.com

Advanced Imaging Techniques: Utilizing advanced imaging techniques, such as super-resolution microscopy and in vivo imaging, can provide a more dynamic and detailed view of MANF's subcellular localization, trafficking, and interaction with its receptors in real-time.

Systems Biology Approaches: Integrating data from genomics, proteomics, and metabolomics using systems biology approaches will be crucial for constructing comprehensive models of MANF's signaling networks and understanding its pleiotropic effects. frontiersin.org

In Vivo CRISPR-Cas9 Screening: Genome-scale in vivo CRISPR-Cas9 screening in animal models of disease can help to identify genes and pathways that are essential for MANF's therapeutic effects. researchgate.net

Investigation of Endogenous MNTF/GM6 Regulation and Homeostatic Mechanisms

Understanding how the expression and secretion of endogenous MANF are regulated is fundamental to harnessing its therapeutic potential.

Key areas for future research include:

Transcriptional Regulation: While ER stress is a known inducer of MANF expression through transcription factors like ATF6 and XBP1, other regulatory mechanisms are likely involved. ahajournals.orgsdbonline.org For instance, Activator protein-1 (AP-1) has been identified as a novel regulator of MANF transcription, particularly in inflammatory states. spandidos-publications.com Further studies are needed to identify other transcription factors and signaling pathways that control MANF gene expression under different physiological and pathological conditions.

Regulation of Secretion: The secretion of MANF is a tightly regulated process. It is retained in the ER under normal conditions and secreted in response to ER stress. pnas.orgplos.org The precise molecular machinery that governs this differential trafficking, including the role of the C-terminal RTDL motif and its interaction with KDEL receptors, requires further investigation. mdpi.comsdbonline.org

Homeostatic Functions: MANF is essential for maintaining cellular homeostasis in various tissues. amerigoscientific.compnas.org For example, a lack of MANF in the brain leads to chronic activation of the UPR. eneuro.org Elucidating the homeostatic mechanisms by which MANF senses and responds to cellular stress will be critical for understanding its protective role. This includes investigating its role as a nucleotide exchange inhibitor for the ER chaperone BiP (also known as GRP78), which stabilizes BiP-client complexes. uniprot.org

Q & A

Q. What experimental methodologies are recommended for detecting and quantifying GM6 protein in heterogeneous biological samples?

To ensure accurate detection, combine immunoaffinity techniques (e.g., ELISA or Western blot) with mass spectrometry (LC-MS/MS) for validation. Immunoassays should use antibodies validated for GM6 specificity, while LC-MS/MS can confirm peptide sequences and post-translational modifications. Include internal controls to account for matrix effects in complex samples like cell lysates or serum . For quantification, use label-free or isotopic labeling (e.g., SILAC) to compare expression levels across conditions .

Q. How can researchers determine the structural-functional relationship of this compound?

Employ a tiered approach:

  • Primary structure : Use Edman degradation or tandem MS for sequence verification .
  • Secondary/tertiary structure : Apply circular dichroism (CD) spectroscopy or X-ray crystallography if crystallizable. For dynamic structures, use nuclear magnetic resonance (NMR) .
  • Functional assays : Pair structural data with enzymatic/kinetic assays (e.g., fluorescence-based activity monitoring) to correlate domains with function. Mutagenesis studies can pinpoint critical residues .

Q. What are the best practices for designing a study to investigate GM6's role in cellular pathways?

  • Hypothesis-driven design : Frame specific questions (e.g., "Does GM6 modulate apoptosis in hypoxia?"). Avoid broad inquiries .
  • Model systems : Use CRISPR/Cas9 knockout cell lines to observe phenotypic changes. Include rescue experiments with wild-type/mutant GM6 .
  • Multi-omics integration : Combine transcriptomics (RNA-seq) and proteomics (TMT labeling) to map GM6-associated pathways .

Advanced Research Questions

Q. How can contradictory data on GM6's subcellular localization be resolved?

Contradictions often arise from methodological variability. Address this by:

  • Standardizing protocols : Fixation methods (e.g., methanol vs. paraformaldehyde) affect antibody accessibility in immunofluorescence .
  • Orthogonal validation : Confirm microscopy findings with biochemical fractionation followed by Western blot .
  • Context-specific factors : Report cell type, growth conditions, and stress stimuli, as localization may vary with cellular state .

Q. What advanced techniques are suitable for studying GM6's interaction networks?

  • Affinity purification mass spectrometry (AP-MS) : Tag GM6 with FLAG/HA and identify co-purified proteins via high-resolution MS .
  • Crosslinking MS : Stabilize weak/transient interactions using chemical crosslinkers (e.g., DSS) before MS analysis .
  • BioID proximity labeling : Fuse GM6 with a promiscuous biotin ligase to label proximal proteins for streptavidin pull-down .

Q. How should researchers optimize recombinant GM6 expression for structural studies?

  • Expression system selection : Test bacterial (E. coli), insect (Sf9), and mammalian (HEK293) systems. Mammalian systems are preferred for proper folding and post-translational modifications .
  • Solubility tags : Use fusion tags (e.g., SUMO, MBP) to improve solubility. Include TEV protease sites for tag removal .
  • Crystallization screening : Utilize robotic high-throughput screens with sparse matrix crystallization kits. Optimize buffers using additive screens .

Q. What statistical frameworks are recommended for analyzing GM6-related omics datasets with high dimensionality?

  • Dimensionality reduction : Apply PCA or t-SNE to identify clusters in proteomics/transcriptomics data .
  • Network analysis : Use tools like STRING or Cytoscape to build interaction networks and identify hub proteins .
  • Machine learning : Train random forest or SVM models to classify GM6-associated phenotypes from multi-omics data .

Methodological Guidance for Data Interpretation

Q. How can researchers distinguish GM6 isoforms in proteomic datasets?

  • Database customization : Expand search databases to include known/predicted GM6 isoforms from UniProt or custom RNA-seq assemblies .
  • Peptide specificity : Validate isoform-unique peptides using synthetic standards and PRM (parallel reaction monitoring) MS .

Q. What strategies mitigate batch effects in longitudinal GM6 expression studies?

  • Experimental design : Randomize sample processing order and include inter-batch controls .
  • Statistical correction : Apply ComBat or SVA algorithms to normalize batch-associated variance in MS/RNA-seq data .

Q. How to validate computational predictions of GM6's binding partners experimentally?

  • Docking simulations vs. wet-lab assays : Prioritize top-scoring candidates from molecular docking (e.g., AutoDock) for SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) binding assays .
  • Mutagenesis : Disrupt predicted binding interfaces and test for loss of interaction via co-IP .

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